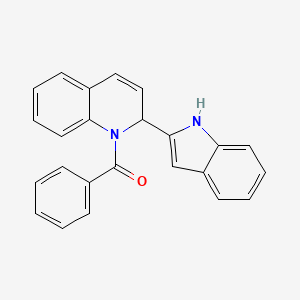

![molecular formula C16H21N5O3 B5536168 methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a multi-functional molecule that contains several functional groups such as triazine, ether, and benzoate ester. These functional groups suggest that the compound could be involved in various chemical reactions and possess unique physical and chemical properties. The synthesis, structural analysis, and reactivity of such compounds are of interest in the fields of organic chemistry and materials science.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step chemical reactions, starting from simpler building blocks. For example, a related compound, ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, was synthesized via a condensation reaction followed by reduction and heating in the presence of a catalyst (Al-Said & Al-Sghair, 2013). These steps are indicative of the complex strategies required to assemble such molecules.

Molecular Structure Analysis

The molecular structure of compounds containing triazine and benzoate moieties can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. For instance, the structure of a related compound, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, was determined by single-crystal X-ray crystallography (Manolov, Morgenstern, & Hegetschweiler, 2012). These analyses provide insights into the arrangement of atoms within the molecule and its potential reactive sites.

Chemical Reactions and Properties

The presence of multiple reactive functional groups in the molecule indicates a wide range of chemical reactivity. Triazine, for instance, is known for its reactivity with nucleophiles, while esters can undergo hydrolysis, transesterification, and other reactions. The specific reactivities of such compounds are crucial for their application in synthesis and material science.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. For example, the crystalline structure of a related compound was detailed, providing insights into intermolecular interactions and stability (Manolov, Morgenstern, & Hegetschweiler, 2012).

Wissenschaftliche Forschungsanwendungen

Electrochemical Studies

One area of research focuses on the electroreduction of s-triazine derivatives, such as prometryne, which shares structural similarities with the specified compound. These studies, performed on mercury electrodes, delve into the chemical reactions taking place between successive electron transfers in the reduction process of these compounds. The findings indicate that the herbicides undergo a cleavage of the -SCH3 group via different intermediates, influenced by the herbicide's structure and the pH of the environment (Ortiz et al., 2001).

Degradation and Environmental Impact

Research into the degradation kinetics of atrazine and its products with ozone and OH radicals provides insights into potential pathways for mitigating environmental contamination. This work identifies the main degradation products and quantifies different pathways contributing to the overall degradation process, offering a predictive tool for drinking water treatment (Acero et al., 2000).

CO2 Absorption Studies

The exploration of solvent-free alkanolamines for CO2 capture reveals that certain secondary amines, including 2-(ethylamino)ethanol, which is structurally related to the compound , react with CO2 to form liquid carbonated species without dilution with any additional solvent. This research underscores the efficiency and potential advantages of using such compounds in the CO2 capture process, highlighting a significant application in environmental management (Barzagli et al., 2016).

Photocatalytic and Sonolytic Decomposition

Studies on the decomposition of atrazine in the presence of polyoxometalates under ultraviolet light and ultrasound provide valuable insights into potential environmental remediation techniques. These methods yield common intermediates and final products, indicating a path towards the decomposition of persistent organic pollutants in water sources (Hiskia et al., 2001).

Herbicide Impact on Soil and Plant Metabolism

Research into the effects of s-triazines on soil enzymes and plant metabolism reveals that these compounds can influence carbohydrate and nitrogen metabolism in plants. This insight is crucial for understanding the broader ecological impacts of such chemicals on agricultural and natural ecosystems (Wu et al., 1971).

Eigenschaften

IUPAC Name |

methyl 2-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-5-17-14-19-15(18-10(2)3)21-16(20-14)24-12-9-7-6-8-11(12)13(22)23-4/h6-10H,5H2,1-4H3,(H2,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSHBLSQBCLNDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OC2=CC=CC=C2C(=O)OC)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

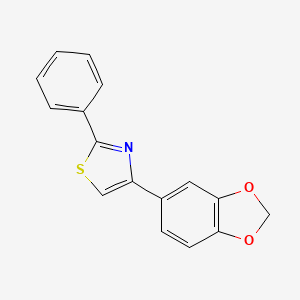

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)

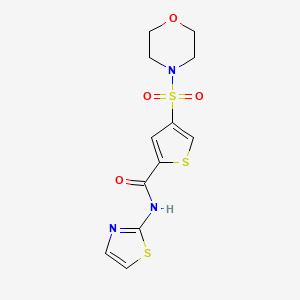

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)